

# [4-(Methylthio)phenoxy]acetic acid structural formula and isomers

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## Compound of Interest

Compound Name: **[4-(Methylthio)phenoxy]acetic acid**

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An In-depth Technical Guide to **[4-(Methylthio)phenoxy]acetic Acid**: Structure, Isomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[4-(Methylthio)phenoxy]acetic acid**, a molecule of interest in metabolic research and drug development. This document details its chemical structure, isomers, physicochemical properties, proposed synthesis and analytical methodologies, and its role as a potential modulator of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

## Core Concepts: Structural Formula and Isomerism

**[4-(Methylthio)phenoxy]acetic acid** is an aromatic carboxylic acid derivative. Its structure consists of a central phenoxy ring, substituted with a methylthio group (-SCH<sub>3</sub>) at the para (4) position and linked to an acetic acid moiety (-OCH<sub>2</sub>COOH) via an ether linkage.

Structural Formula:

- IUPAC Name: [4-(methylsulfanyl)phenoxy]acetic acid
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>O<sub>3</sub>S
- CAS Number: 15267-49-9

### Isomers of **[4-(Methylthio)phenoxy]acetic Acid**:

The structural isomers of **[4-(Methylthio)phenoxy]acetic acid** primarily involve the positional arrangement of the substituents on the benzene ring. Additionally, functional group isomers exist.

- **Positional Isomers:** These isomers differ in the position of the methylthio group on the phenoxy ring.
  - **[2-(Methylthio)phenoxy]acetic acid:** The methylthio group is at the ortho position.
  - **[3-(Methylthio)phenoxy]acetic acid:** The methylthio group is at the meta position.
- **Structural Isomer Example:** An important structural isomer to distinguish is **4-(Methylthio)phenylacetic acid** (CAS Number: 16188-55-9). In this isomer, the acetic acid moiety is directly attached to the phenyl ring, not through an ether linkage. Its molecular formula is  $C_9H_{10}O_2S$ .<sup>[1][2][3]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **[4-(Methylthio)phenoxy]acetic acid** is presented below. It is important to note that while some data is available for the target compound, other data points are predicted or extrapolated from closely related analogs.

Table 1: Physicochemical Properties of **[4-(Methylthio)phenoxy]acetic Acid** and a Key Isomer

Property	[4-(Methylthio)phenoxy]acetic acid Value	4-(Methylthio)phenylacetic acid Value
Molecular Weight	198.24 g/mol	182.24 g/mol <a href="#">[1]</a>
Physical Form	White to Yellow Solid	Powder to crystal <a href="#">[2]</a>
Melting Point	Data not available	97-98 °C <a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	Predicted: Data not available	Predicted: 337.4 ± 25.0 °C <a href="#">[2]</a>
pKa	Predicted: Data not available	Predicted: 4.34 ± 0.10 <a href="#">[2]</a>
Solubility	Data not available	Data not available

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **[4-(Methylthio)phenoxy]acetic acid** are crucial for research and development. While a specific protocol for this exact molecule is not readily available in the searched literature, a standard and reliable synthetic method can be proposed based on well-established chemical reactions.

## Proposed Synthesis: Williamson Ether Synthesis

A logical and common method for the synthesis of **[4-(Methylthio)phenoxy]acetic acid** is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Reaction Scheme:

Proposed Experimental Protocol:

- Deprotonation of 4-(Methylthio)phenol:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 mole equivalent of 4-(methylthio)phenol in a suitable solvent such as ethanol or dimethylformamide (DMF).

- Add 2.2 mole equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.
- Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium or potassium 4-(methylthio)phenoxyde.
- Nucleophilic Substitution:
  - Slowly add 1.1 mole equivalents of chloroacetic acid to the reaction mixture.
  - Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.
  - Acidify the mixture with a dilute strong acid, such as 1M hydrochloric acid, to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.
  - Collect the precipitate by vacuum filtration and wash with cold water to remove inorganic salts.
  - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
  - Dry the purified product under vacuum to obtain **[4-(Methylthio)phenoxy]acetic acid**.

## Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and quantification of phenoxyacetic acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Proposed HPLC Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.

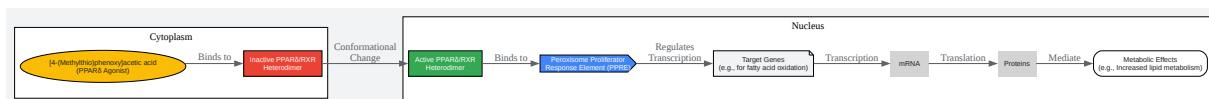
- Column: A C18 reversed-phase column is suitable for the separation of phenoxyacetic acids.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the analyte from any impurities.
- Detection: UV detection at a wavelength of approximately 254 nm, where the aromatic ring exhibits strong absorbance.
- Quantification: A calibration curve can be generated using standards of known concentrations of **[4-(Methylthio)phenoxy]acetic acid** to quantify the amount in a sample.

## Biological Significance: Role in PPAR $\delta$ Signaling

**[4-(Methylthio)phenoxy]acetic acid** and its analogs are of significant interest due to their potential to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPAR $\delta$  isoform.<sup>[8][9][10]</sup> PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cell differentiation.<sup>[10][11][12]</sup>

## The PPAR Signaling Pathway

The general mechanism of PPAR activation and subsequent gene regulation is illustrated in the following diagram.



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Caption: PPAR $\delta$  signaling pathway activation by an agonist.

## Pathway Description:

- Ligand Binding: A PPAR $\delta$  agonist, such as **[4-(Methylthio)phenoxy]acetic acid**, enters the cell and binds to the ligand-binding domain of the inactive PPAR $\delta$ , which exists as a heterodimer with the Retinoid X Receptor (RXR).[11][13]
- Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPAR $\delta$ /RXR heterodimer. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins.
- DNA Binding: The activated PPAR $\delta$ /RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
- Gene Transcription: The binding of the activated complex to the PPRE initiates the transcription of target genes.
- Biological Effects: The resulting proteins encoded by these genes are involved in various metabolic processes, particularly fatty acid oxidation and energy expenditure.[8][9]

The activation of PPAR $\delta$  is a key area of research for therapeutic interventions in metabolic disorders such as dyslipidemia, obesity, and type 2 diabetes.

## Conclusion

**[4-(Methylthio)phenoxy]acetic acid** is a compound with significant potential in the field of metabolic disease research. Its structural features and ability to act as a PPAR $\delta$  agonist make it a valuable tool for scientists and drug developers. This guide provides a foundational understanding of its chemistry, synthesis, analysis, and biological role, serving as a critical resource for further investigation and application.

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